(2S,3S)-3-METHYL-2-(3-OXO-2,3-DIHYDRO-1,2-BENZISOTHIAZOL-2-YL)VALERIC ACID
(2S,3S)-3-METHYL-2-(3-OXO-2,3-DIHYDRO-1,2-BENZISOTHIAZOL-2-YL)VALERIC ACID
Brand Name:
Vulcanchem
CAS No.:
177785-47-6
VCID:
VC0069218
InChI:
InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1
SMILES:
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Molecular Formula:
C13H15NO3S
Molecular Weight:
265.33 g/mol
(2S,3S)-3-METHYL-2-(3-OXO-2,3-DIHYDRO-1,2-BENZISOTHIAZOL-2-YL)VALERIC ACID
CAS No.: 177785-47-6
Main Products
VCID: VC0069218
Molecular Formula: C13H15NO3S
Molecular Weight: 265.33 g/mol
CAS No. | 177785-47-6 |
---|---|
Product Name | (2S,3S)-3-METHYL-2-(3-OXO-2,3-DIHYDRO-1,2-BENZISOTHIAZOL-2-YL)VALERIC ACID |
Molecular Formula | C13H15NO3S |
Molecular Weight | 265.33 g/mol |
IUPAC Name | (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid |
Standard InChI | InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1 |
Standard InChIKey | FUSYFEXGXRDJNB-KWQFWETISA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
SMILES | CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Canonical SMILES | CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Synonyms | 3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid CMBB-BIT N-(1-carboxy-2-methylbutyl)benzisothiazolone PD 161374 PD-161374 |
PubChem Compound | 462368 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume